MAO-B Inhibition Potency of (±)-Kawain Compared to Yangonin and Curcumin
(±)-Kawain demonstrates moderate, reversible competitive inhibition of human MAO-B with an IC50 of 5.34 µM, whereas the structurally related kavalactone yangonin is substantially more potent (IC50 = 0.085 µM), representing an approximately 63-fold difference [1]. Under the same experimental conditions, the reference inhibitor curcumin displays an IC50 of 2.55 µM for MAO-B, placing (±)-kawain‘s potency intermediate between curcumin and weaker MAO-B inhibitors [1].
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 5.34 µM; Ki = 5.10 µM |
| Comparator Or Baseline | Yangonin IC50 = 0.085 µM; Curcumin IC50 = 2.55 µM |
| Quantified Difference | (±)-Kawain is 63-fold less potent than yangonin; 2.1-fold less potent than curcumin |
| Conditions | Human recombinant MAO-A and MAO-B; fluorometric assay with kynuramine substrate |
Why This Matters
This quantitative difference enables researchers to select (±)-kawain as a tool compound for studies requiring moderate MAO-B modulation distinct from both high-potency yangonin and the polyphenolic reference curcumin.
- [1] Prasad A, et al. Monoamine oxidase inhibition by kavalactones from kava (Piper methysticum). Planta Med. 2019;85(14/15):1136-1142. View Source
